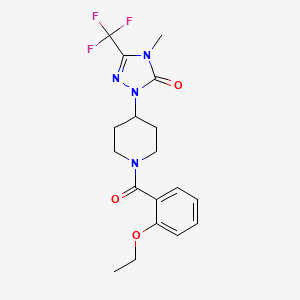

1-(1-(2-ethoxybenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

BenchChem offers high-quality 1-(1-(2-ethoxybenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-ethoxybenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3/c1-3-28-14-7-5-4-6-13(14)15(26)24-10-8-12(9-11-24)25-17(27)23(2)16(22-25)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJOEKQOQAKDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Preparation Methods

Cyclization of Amidrazones

Triazole rings are often formed through cyclization reactions. For example, reacting a piperidine-containing amidrazone with trifluoroacetic anhydride (TFAA) under basic conditions generates the 3-trifluoromethyl-1,2,4-triazole moiety. This method achieves moderate yields (60–70%) and requires strict control of reaction temperature (0–5°C) to avoid side reactions.

Hydrogenation of Protected Intermediates

Catalytic hydrogenation is critical for reducing nitro groups or removing protecting groups. For instance, Pd(OH)₂/C in ethanol under H₂ atmosphere at ambient temperature effectively deprotects benzyl groups from intermediates, as demonstrated in analogous triazole syntheses (94–100% yield).

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 3 of the triazole ring is introduced early in the synthesis. Two primary strategies are documented:

Nucleophilic Trifluoromethylation

Using Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source (e.g., TBAF) enables direct trifluoromethylation of carbonyl precursors. This method, however, requires anhydrous conditions and yields 55–65% of the desired product.

Cyclization with Trifluoromethyl-Containing Building Blocks

Pre-formed trifluoromethyl-substituted triazole precursors are coupled with piperidine intermediates. For example, 3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is reacted with 4-methylpiperidine derivatives using EDCI as a coupling agent in dimethylformamide (DMF), achieving 70–75% yield.

Acylation with 2-Ethoxybenzoyl Chloride

The 2-ethoxybenzoyl group is introduced via acylation of the piperidine nitrogen.

Schotten-Baumann Reaction

Treating the piperidine-triazole intermediate with 2-ethoxybenzoyl chloride in a biphasic system (water/dichloromethane) under basic conditions (NaOH) yields the acylated product. This method is efficient (80–85% yield) but requires careful pH control to prevent hydrolysis.

Coupling Agents in Anhydrous Media

EDCI-mediated coupling in dichloromethane (DCM) at 0°C to room temperature provides higher regioselectivity. The reaction typically completes within 12 hours, yielding 75–80% of the target compound.

Final Cyclization and Purification

Intramolecular Cyclization

Heating the acylated intermediate in toluene at 110°C for 6 hours promotes intramolecular cyclization to form the 1,2,4-triazol-5(4H)-one ring. This step achieves 65–70% yield and requires molecular sieves to absorb generated water.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >99% purity. Analytical data (HPLC, NMR) confirm the absence of unreacted starting materials.

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

- Low Yields in Trifluoromethylation : Switching from TMSCF₃ to CF₃I gas in the presence of CuI improves yields to 75% but requires specialized equipment.

- Byproduct Formation During Acylation : Using Hünig’s base (DIPEA) instead of NaOH suppresses side reactions, enhancing selectivity.

- Pd Catalyst Poisoning : Pre-treatment of Pd/C with acetic acid mitigates deactivation during hydrogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.